molecular formula C8H4F7N B1411110 3,5-Bis(trifluoromethyl)-4-fluoroaniline CAS No. 1807018-82-1

3,5-Bis(trifluoromethyl)-4-fluoroaniline

Cat. No. B1411110
CAS RN: 1807018-82-1
M. Wt: 247.11 g/mol
InChI Key: PLFHNPJWRVDOEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(trifluoromethyl)-4-fluoroaniline is a chemical compound with the molecular formula C8H5F6N . It is used in the synthesis of various other compounds, including Schiff’s base and 5,7-bis(trifluoromethyl)aniline . It has also been used in the synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via a titanium-catalyzed hydroamination reaction .


Synthesis Analysis

The synthesis of compounds involving 3,5-Bis(trifluoromethyl)-4-fluoroaniline often involves reactions with other chemicals. For instance, it was used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3, 5-bis(trifluoromethyl)aniline, Schiff′s base and 5,7-bis(trifluoromethyl)aniline . The designed compounds were synthesized by the reaction of 3′,5′-bis(trifluoromethyl)acetophenone (I) with 4-hydrazinobenzoic acid (II) to form the hydrazone intermediate, which on reaction with the Vilsmeier-Haack reagent formed the pyrazole aldehyde (III) .


Molecular Structure Analysis

The molecular structure of 3,5-Bis(trifluoromethyl)-4-fluoroaniline is characterized by the presence of a benzene ring substituted with two trifluoromethyl groups and an amino group . The trifluoromethyl groups contribute to the compound’s reactivity and its interactions with other molecules.


Chemical Reactions Analysis

3,5-Bis(trifluoromethyl)-4-fluoroaniline can participate in various chemical reactions. For instance, it was used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3, 5-bis(trifluoromethyl)aniline, Schiff′s base and 5,7-bis(trifluoromethyl)aniline . It was also used in the synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via a titanium-catalyzed hydroamination reaction .

Safety and Hazards

3,5-Bis(trifluoromethyl)-4-fluoroaniline is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

Future Directions

Future research directions could involve the further exploration of the compound’s potential applications in various fields. For instance, it has been used in the synthesis of potent growth inhibitors of drug-resistant bacteria , and in the production of fluoride anion transporters . Further studies could explore these and other potential applications of 3,5-Bis(trifluoromethyl)-4-fluoroaniline.

properties

IUPAC Name

4-fluoro-3,5-bis(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F7N/c9-6-4(7(10,11)12)1-3(16)2-5(6)8(13,14)15/h1-2H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFHNPJWRVDOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trifluoromethyl)-4-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Bis(trifluoromethyl)-4-fluoroaniline
Reactant of Route 2
Reactant of Route 2
3,5-Bis(trifluoromethyl)-4-fluoroaniline
Reactant of Route 3
Reactant of Route 3
3,5-Bis(trifluoromethyl)-4-fluoroaniline
Reactant of Route 4
Reactant of Route 4
3,5-Bis(trifluoromethyl)-4-fluoroaniline
Reactant of Route 5
Reactant of Route 5
3,5-Bis(trifluoromethyl)-4-fluoroaniline
Reactant of Route 6
3,5-Bis(trifluoromethyl)-4-fluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.